N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-12(2,3)19-9-8-13-20(17,18)11-6-4-10(5-7-11)14(15)16/h4-7,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFCCBUVKYFKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(tert-butylsulfanyl)ethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Overview
Protein tyrosine kinases (PTKs) are enzymes that play a crucial role in the regulation of cellular processes such as growth, differentiation, and metabolism. The Src family of PTKs, in particular, is implicated in several cancers due to its overactivity. Compounds like N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide have been identified as selective inhibitors of these kinases, making them potential candidates for cancer therapies.
Case Studies
- Breast Cancer : Research indicates that compounds similar to this compound can significantly reduce Src activity in breast cancer cell lines, leading to decreased cell migration and invasion .
- Colorectal Cancer : Studies have shown that these inhibitors can induce apoptosis in colorectal cancer cells by modulating the Src signaling pathway .
Clinical Applications
The therapeutic potential of this compound extends beyond basic research into clinical applications. Its role as a PTK inhibitor suggests it could be developed into a treatment modality for various cancers characterized by elevated Src activity.
Combination Therapies
In addition to its standalone efficacy, there is interest in using this compound as part of combination therapies. For example, it may enhance the effectiveness of existing chemotherapeutic agents by targeting multiple pathways simultaneously .
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. The general synthetic route includes:
- Step 1 : Formation of the sulfonamide linkage.
- Step 2 : Introduction of the tert-butylsulfanyl group.
- Step 3 : Nitro group incorporation via nitration reactions.
These synthetic methods are crucial for producing sufficient quantities for both research and potential clinical use .
Structural Characteristics
The molecular structure of this compound contributes to its biological activity. The presence of both the nitro group and the sulfonamide moiety enhances its solubility and bioavailability, critical factors for drug efficacy .
Research Opportunities
Further research is needed to explore:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with PTKs.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models before progressing to human trials.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Electronic Effects
The table below compares substituents, molecular formulas, and molecular weights of N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide and its analogs:
*Calculated based on analogous compounds.
Key Observations :
Physicochemical Properties
- Stability : Sulfanyl groups are prone to oxidation, necessitating inert conditions during synthesis. In contrast, aryl or alkyl substituents (e.g., cyclopropylmethyl) offer greater stability .
Biological Activity
N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide (CAS No. 713104-98-4) is a sulfonamide compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
- Molecular Formula : C₁₂H₁₈N₂O₄S₂
- Molecular Weight : 318.41 g/mol
- Structure : The compound features a tert-butylsulfanyl group and a nitro group attached to a benzenesulfonamide backbone, which may influence its biological properties.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives, including this compound, exhibit antimicrobial activity. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial dihydropteroate synthase and disrupting folate synthesis.
Anticancer Potential
Studies have explored the anticancer potential of various sulfonamides. For instance, the compound has been investigated for its ability to inhibit specific cancer-associated carbonic anhydrase (CA) isoforms, particularly hCA IX, which is overexpressed in several tumors. The binding affinity and selectivity of this compound towards these isoforms can lead to the development of targeted cancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor by mimicking natural substrates, effectively blocking enzyme active sites.
- Reactive Intermediate Formation : The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.
- Binding Interactions : Structural studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in target enzymes, influencing their activity.
Case Study 1: Inhibition of Carbonic Anhydrases
A recent study demonstrated that this compound exhibits selective inhibitory action against hCA IX and hCA XII isoforms, with inhibition constants (K_I) in the low micromolar range:
| Compound | hCA I (µM) | hCA II (µM) | hCA IX (µM) | hCA XII (µM) |
|---|---|---|---|---|
| This compound | 58.3 | 64.2 | 4.5 | 3.9 |
This selectivity suggests potential therapeutic applications in treating tumors where these isoforms are overexpressed .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that similar sulfonamides exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves competitive inhibition of bacterial folate synthesis pathways, supporting further exploration of this compound as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other sulfonamide derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(tert-butylsulfanyl)ethyl]benzamide | Lacks nitro group | Moderate antibacterial |
| N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | Additional substituents | Enhanced anticancer activity |
The presence of both the tert-butylsulfanyl and nitro groups in this compound provides unique reactivity and biological profiles compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
